Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride is a complex organic compound with significant relevance in medicinal chemistry and pharmacological research. It belongs to a class of compounds that exhibit diverse biological activities, making it a subject of interest for various scientific applications.
This compound can be synthesized through specific chemical reactions involving pyrazole and pyridine derivatives. The structural components are derived from well-studied precursors in organic synthesis, particularly those related to heterocyclic chemistry.
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is also categorized under carboxylic acid derivatives because of its carboxyl functional group.
The synthesis of methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are used for characterization.
The molecular structure of methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride can be depicted as follows:
The compound features a pyrazole ring fused with a pyridine ring, with a carboxylic acid substituent at the 3-position of the pyridine ring. The presence of two hydrochloride ions implies that it exists primarily in a protonated form in solution.
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride can undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or under specific conditions (e.g., temperature, pressure) to optimize yields and selectivity.
The mechanism of action for methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors:
Studies indicate that compounds within this class often display activity against muscarinic receptors, which are implicated in various neurological functions.
Methyl5-(1H-pyrazol-3-yl)pyridine-3-carboxylatedihydrochloride has several applications in scientific research:
This compound exemplifies the intricate relationship between structure and function in pharmacologically active molecules, highlighting its potential for further exploration in drug development and therapeutic applications.
The structural fusion of pyrazole and pyridine rings represents a cornerstone in medicinal chemistry, with documented synthesis efforts dating to Ortoleva's pioneering work in 1908 involving diphenylhydrazone and pyridine reactions [4]. These bicyclic heterocycles gained prominence due to their biomimicry of purine nucleobases—adenine and guanine—enabling targeted interactions with biological macromolecules [4]. By 2022, over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives had been synthesized, as evidenced by more than 5,500 scientific references and 2,400 patents [4]. This surge is attributed to the scaffold's five modifiable positions (N1, C3, C4, C5, C6), which facilitate extensive structural diversification for drug optimization campaigns. Notably, 14 1H-pyrazolo[3,4-b]pyridine derivatives have entered clinical development phases, with two achieving regulatory approval, underscoring their translational relevance [4].
Table 1: Evolution of Pyrazole-Pyridine Hybrids in Drug Discovery
Timeline | Key Development | Significance |
---|---|---|
1908 | Ortoleva's synthesis of first monosubstituted derivative | Established core scaffold feasibility |
1911 | Bulow's N-phenyl-3-methyl derivatives | Demonstrated regioselective functionalization |
1985–2013 | 180 reviews on synthesis and kinase inhibition | Validated biomedical utility |
2012–2022 | 54% of 5,591 references published | Accelerated exploitation in targeted therapies |
Carboxylate ester groups serve as strategic handles for optimizing the physicochemical and pharmacological properties of heterocyclic scaffolds. In pyrazolylpyridine systems, C3-carboxylation dominates synthetic approaches, present in 46.77% of compounds with methyl substituents and 30.83% with hydrogen at this position [4]. The methyl ester moiety in particular enhances bioavailability through balanced lipophilicity (log P ≈ 1.5–2.5) and enables prodrug activation via endogenous esterases [7] [8]. Synthetic versatility is equally critical: these esters participate in microwave-assisted amidations, hydrolyze to carboxylic acids for metal coordination, or undergo Curtius rearrangements to generate bioactive ureas [6]. For instance, microwave irradiation reduces esterification reaction times from >24 hours to <5 minutes while improving yields by 30–50%—a technique applied to pyrazolopyridine carboxylates [6]. The electron-withdrawing nature of carboxylates further modulates ring electronics, increasing pyridine nitrogen basicity to enhance salt formation—a property exploited in dihydrochloride crystallization [9].
Table 2: Functional Group Distribution at C3 Position of 1H-Pyrazolo[3,4-b]pyridines
C3 Substituent (R3) | Prevalence (%) | Key Roles |
---|---|---|
Methyl | 46.77 | Lipophilicity modulation, synthetic intermediate |
Hydrogen | 30.83 | Minimal steric hindrance |
Amino | 4.82 | Hydrogen bonding capacity |
Phenyl | 4.65 | π-Stacking enhancement |
Carbonyl (ester/acid) | <3.00 | Metal coordination, salt formation |
This specific dihydrochloride salt (C₁₀H₁₁Cl₂N₃O₂; CID 145913332) exemplifies strategic molecular design addressing key challenges in heterocyclic drug development [1] [2]. Its zwitterionic character—arising from protonation at pyridine nitrogen (pKa ≈ 3–4) and pyrazole nitrogen (pKa ≈ 8–9)—confers water solubility (>50 mg/mL) essential for biological screening, while the neutral methyl ester maintains membrane permeability [2] [9]. The 275.02283 g/mol exact mass and hydrogen-bonding topology (four acceptors, one donor) align with Lipinski's criteria for drug-like molecules, enabling central nervous system penetration or oral administration routes [1] [2]. Critically, crystallographic analyses of analogous complexes reveal that protonated pyridine nitrogens facilitate chloride-mediated hydrogen-bonded networks (O–H···Cl, N–H···Cl), enhancing solid-state stability—a trait confirmed by its room-temperature storage compatibility [2] [9]. The dihydrochloride form also serves as a synthetic precursor for metal-organic frameworks, leveraging carboxylate oxygen-metal coordination observed in manganese complexes with bond lengths of 2.1484–2.2175 Å [9]. These properties establish this derivative as a versatile building block for kinase inhibitors, epigenetic modulators, or metalloenzyme mimics referenced in 2,805 patent claims since 2017 [4] [10].
Table 3: Key Physicochemical Properties of Methyl 5-(1H-Pyrazol-3-yl)Pyridine-3-Carboxylate Dihydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular formula | C₁₀H₁₁Cl₂N₃O₂ | High-resolution mass spectrometry |
Exact mass | 275.02283 g/mol | MS-TOF |
SMILES | Cl.Cl.COC(=O)C₁=CN=CC(=C₁)C1C=CNN=1 | Canonicalization algorithm |
Hydrogen bond acceptors | 7 (O, N atoms) | Computational topology |
Hydrogen bond donors | 3 (pyrazole NH⁺, 2Cl⁻ interactions) | X-ray crystallography |
Rotatable bonds | 3 (ester methyl, pyrazole C3) | Molecular dynamics simulation |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8